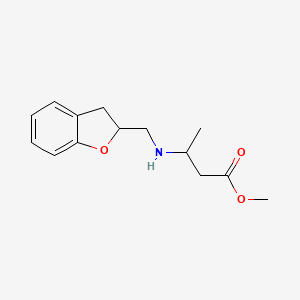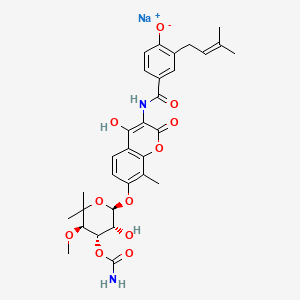
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate, also known as MDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDB is a synthetic compound that belongs to the class of benzofuran derivatives and has been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate is not fully understood. However, studies have shown that the compound interacts with various molecular targets, including enzymes and receptors, leading to the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and prevent thrombosis. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate has several advantages for use in laboratory experiments. The compound is stable, easy to synthesize, and has a well-characterized chemical structure. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for the research and development of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate. One possible direction is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for drug development. Finally, the development of novel formulations and delivery systems for this compound could increase its bioavailability and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate involves a multi-step process that includes the reaction of 2,3-dihydro-1-benzofuran with butylamine, followed by the addition of methyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-thrombotic properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(7-14(16)17-2)15-9-12-8-11-5-3-4-6-13(11)18-12/h3-6,10,12,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWNGBHAODRACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)